DL-valine
Description
Historical Context and Evolution of Valine Research
The study of valine has evolved over time, from its initial isolation to the investigation of its different stereoisomers and their roles in complex systems.
Valine was first isolated from casein, a milk protein, in 1901 by German chemist Hermann Emil Fischer. biologyonline.comwikipedia.orgbritannica.com The name "valine" is derived from its structural similarity to valeric acid, which was named after the valerian plant (Valeriana officinalis) where the acid is present in the roots. biologyonline.comwikipedia.org Earlier work in 1856 by Austrian-German chemist Eugen Freiherr von Gorup-Besanez also reported the isolation of a substance from pancreas that was later identified as valine, although he did not name it. chemtymology.co.uk
While L-valine is the biologically prevalent enantiomer, the racemic form, DL-valine, which is a mixture of equal parts L-valine and D-valine, emerged in scientific inquiry as researchers developed methods for amino acid synthesis. Organic synthesis methods, such as the bromination of isovaleric acid followed by amination, yield racemic valine. biologyonline.com The Strecker method, starting from isobutyraldehyde, has also been investigated for the synthesis of this compound on a laboratory scale. cdnsciencepub.com The availability of synthetically produced racemic mixtures facilitated studies into the properties of both enantiomers and their behavior in various chemical and physical processes.
Early Discoveries and Isolation of Valine
Stereochemical Significance of this compound in Advanced Studies
The stereochemistry of amino acids, particularly the distinction between L and D forms, is fundamental in understanding their biological activity and chemical behavior.
L-valine and D-valine are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other. chemicalbook.combiopharmaspec.com This difference arises from the tetrahedral arrangement of functional groups (amino group, carboxyl group, hydrogen atom, and side chain) around the alpha carbon atom, which is a chiral center in valine. ontosight.airesearchgate.net The L and D designations refer to the configuration of these groups around the alpha carbon, based on a convention related to glyceraldehyde. biopharmaspec.com
The structural formulas of the different forms of valine can be visualized to show this distinction. researchgate.net
| Form | Description | Chirality at α-carbon |
| L-Valine | Amino group on the left in a Fischer projection | (S) configuration |
| D-Valine | Amino group on the right in a Fischer projection | (R) configuration |
| This compound | Equimolar mixture of L-Valine and D-Valine | Racemic mixture |
While their chemical and physical properties are often identical in achiral environments, their interactions with other chiral molecules, such as enzymes and receptors, can be vastly different. mdpi.com For example, enzymes responsible for protein synthesis primarily utilize L-enantiomers. britannica.com
The presence and behavior of racemic amino acid mixtures have significant implications in both biological systems and chemical syntheses. In biological contexts, while L-amino acids are dominant in proteins, D-amino acids are found in nature, particularly in microorganisms, and can play specific biological roles, such as in bacterial cell walls or as ligands for neurotransmitters. britannica.comchemicalbook.combiopharmaspec.comacs.org Studying the effects of this compound can provide insights into how organisms handle or differentiate between the two enantiomers. Research has shown that D-valine is resistant to protease-mediated degradation, making it of interest for peptidomimetic drug design. chemicalbook.com D-valine has also been used in cell culture to selectively inhibit cells lacking the enzyme D-amino acid oxidase. chemicalbook.com
In chemical synthesis, most traditional synthetic routes for amino acids yield racemic mixtures. mdpi.comchemistryviews.org The use of this compound as a starting material or intermediate is common in the synthesis of various compounds, including pharmaceuticals and other chemicals. ontosight.ainih.govsigmaaldrich.com The challenge and importance of separating or selectively synthesizing single enantiomers from racemic mixtures is a key area of research in asymmetric synthesis and chiral resolution. ut.ac.irmdpi.com Techniques like crystallization-induced asymmetric transformation have been explored to obtain enantiomerically enriched amino acids from racemic precursors. ut.ac.ir The study of the crystallization behavior of racemic mixtures, including valine, is also relevant to understanding potential mechanisms for the emergence of homochirality. creation.comresearchgate.net
Distinction Between L-Valine and D-Valine Enantiomers
Current Research Landscape and Future Directions for this compound
Current research involving this compound spans various fields, reflecting its diverse applications and the ongoing interest in amino acid chemistry and biology. Studies continue to investigate the fundamental properties of this compound, such as its solubility and thermochemical behavior in different aqueous solutions. researchgate.net Research also explores the interaction of this compound with various substances, such as metal ferrocyanides, which has implications for understanding prebiotic chemistry. scielo.org.bo
In materials science and structural biology, this compound is used in studies of crystal structures and the formation of novel supramolecular assemblies. For instance, research has shown that racemic peptides containing valine can assemble into unique rippled β-sheets, a structural motif with potential applications in drug delivery or trapping substances. rsc.org Atomic force microscopy has been used to study the surface structures of this compound crystals at a molecular resolution, providing insights into their growth and properties. iphy.ac.cn
The use of this compound as a nutritional fortifier and food additive is also being explored, with studies investigating its impact on the properties of food products, such as the gelation properties of meat proteins. nih.gov Research on branched-chain amino acids, including valine, continues in the context of nutrition and metabolism, although much of this focuses on the L-enantiomer. mdpi.comescholarship.org
Future directions for this compound research are likely to involve further exploration of its potential in asymmetric synthesis and biocatalysis for the production of chiral compounds. mdpi.comresearchgate.net Its role in understanding the origins of biological homochirality and its behavior under extreme conditions, such as those simulating early Earth environments or extraterrestrial impacts, remain active areas of investigation. researchgate.nethpstar.ac.cnresearchgate.net The unique properties of D-valine within the racemic mixture may also lead to novel applications in peptide design and targeted therapies. chemicalbook.compnas.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methylbutanoic acid | |
|---|---|---|
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InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8) | |
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InChI Key |
KZSNJWFQEVHDMF-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)C(C(=O)O)N | |
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Molecular Formula |
C5H11NO2 | |
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DSSTOX Substance ID |
DTXSID70859522 | |
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Molecular Weight |
117.15 g/mol | |
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Physical Description |
Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], White crystalline powder; odourless | |
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Solubility |
Soluble in water; Insoluble in ether, Insoluble (in ethanol) | |
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CAS No. |
516-06-3, 25609-85-2, 72-18-4, 640-68-6 | |
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Advanced Synthetic Methodologies and Chemical Transformations of Dl Valine
Racemization and Derivatization Techniques for Valine Stereoisomers
The ability to interconvert between the enantiomers of valine or to produce the racemic mixture (DL-Valine) is crucial for efficient synthesis and resolution processes. Racemization techniques allow for the conversion of a pure enantiomer into a racemic mixture, which can then be subjected to resolution to obtain the desired stereoisomer.
Chemical Racemization of L-Valine to this compound
Chemical racemization of L-Valine to this compound can be achieved under specific conditions. One reported method involves the racemization of L-valine in the presence of an aldehyde in a medium of acetic acid at elevated temperatures, typically between 100 and 110°C for a period of 3 hours. researchgate.net The presence of a mineral acid can also facilitate the racemization of optically active amino acid salts by heating in acetic acid with a catalytic amount of an aldehyde. researchgate.netsciencemadness.org
Synthesis of D-Valine from this compound via Chemical Resolution
Chemical resolution is a common method for separating the enantiomers from a racemic mixture like this compound. This process typically involves the formation of diastereomeric derivatives, which have different physical properties, allowing for their separation. d-nb.infolibretexts.org
Diastereomeric Salt Formation and Separation
Diastereomeric salt formation is a widely used technique for the resolution of racemic amino acids. This method involves reacting the racemic amino acid with a chiral resolving agent, typically a chiral acid or base, to form diastereomeric salts. d-nb.infolibretexts.orggoogle.com These diastereomeric salts are not enantiomers and thus possess different solubilities and melting points, enabling their separation, commonly through crystallization. libretexts.orggoogle.comacs.org
For the resolution of this compound, chiral acids like D- or L-dibenzoyl tartaric acid (DBTA) have been employed as resolving agents. researchgate.netgoogle.com When D-DBTA is added to a solution of this compound in a dilute inorganic acid (such as hydrochloric or sulfuric acid), the diastereomeric salt formed between D-Valine and D-DBTA (D-Val·D-DBTA) has lower solubility and preferentially crystallizes out upon cooling. google.com The salt formed between L-Valine and D-DBTA remains in solution. google.com
The process typically involves dissolving this compound and the chiral resolving agent in a suitable solvent, often a dilute inorganic acid solution, at an elevated temperature (e.g., 60-100°C). google.com As the solution is cooled, the less soluble diastereomeric salt crystallizes. researchgate.netgoogle.com The crystalline salt is then filtered, and the desired enantiomer (D-Valine in the case of using D-DBTA and precipitating the D-Val·D-DBTA salt) is liberated from the salt by treatment with a base. researchgate.netgoogle.com The mother liquor contains the other enantiomer (L-Valine) and the resolving agent, from which the second enantiomer can be recovered. google.com
Research has shown that using D-DBTA as a resolving agent in dilute inorganic acid solutions (0.1-1.0 mol/L concentration) at temperatures between 70-100°C can yield D-Valine with high optical purity (above 98%) and good yield (above 70%, sometimes reaching 80%). google.com
Table: Diastereomeric Salt Resolution of this compound using Dibenzoyl Tartaric Acid
| Resolving Agent | Valine Isomer in Precipitated Salt | Solvent | Temperature Range (°C) | Optical Purity (%) | Yield (%) |
| D-DBTA | D-Valine | Dilute Inorganic Acid (e.g., HCl, H₂SO₄) | 70-100 | >98 | >70 (up to 80) |
| L-DBTA | L-Valine | Dilute Inorganic Acid (e.g., HCl, H₂SO₄) | 70-100 | >98 | >70 |
Preferential Crystallization Methods
Preferential crystallization is another technique for resolving racemic mixtures, particularly when the racemate forms a conglomerate (a mixture of crystals of each enantiomer). acs.org This method involves seeding a supersaturated solution of the racemic mixture with crystals of one pure enantiomer. acs.orggoogle.com The added seed crystals induce the selective crystallization of the enantiomer with the same chirality from the solution. acs.orggoogle.com
For this compound, preferential crystallization of this compound hydrohalide has been reported as an industrially practical method. google.com This involves converting this compound to its hydrohalide salt (e.g., hydrochloride). google.com A saturated or supersaturated solution of the this compound hydrohalide is prepared and then inoculated with seed crystals of either the D- or L-valine hydrohalide enantiomorph. google.com The seeded enantiomer preferentially crystallizes out of the solution. google.com The optimal amount of seeding crystals is at least 0.3% of the weight of the solution. google.com The crystallization can be interrupted before a significant amount of the undesired enantiomer starts to co-crystallize, typically before the crystals of the desired isomer reach about 16% by weight of the solution. google.com The mother liquor, enriched in the antipode, can then be further processed, potentially after adding more racemic this compound hydrohalide, to crystallize the other enantiomer. google.com
Preferential crystallization has also been explored for valine derivatives, such as the p-toluenesulfonate salt of valine benzyl (B1604629) ester. nih.gov Seeding a solution of this racemic derivative with a pure enantiomer can lead to the preferential crystallization of that enantiomer. nih.gov
Microbial and Enzymatic Transformations of this compound
Microbial and enzymatic transformations offer alternative, often more stereoselective and environmentally friendly, routes for the synthesis and resolution of amino acids, including valine enantiomers. researchgate.netnih.gov
Microbial Asymmetric Degradation of this compound
Microbial asymmetric degradation involves using microorganisms or their enzymes that selectively metabolize one enantiomer from a racemic mixture, leaving the other enantiomer behind. researchgate.netnih.gov This can be a practical approach for preparing D-Valine from this compound if a microorganism selectively degrades L-Valine. researchgate.netnih.gov
A yeast strain identified as Candida maltosa DLPU-zpb has been reported to exhibit asymmetric degrading activity against this compound. researchgate.netnih.gov This strain was isolated using L-valine as the sole carbon and nitrogen source, indicating its ability to metabolize the L-isomer. nih.gov Using the cells of Candida maltosa DLPU-zpb as a biocatalyst, the L-isomer in a this compound mixture can be effectively degraded, while the D-Valine remains largely untouched. nih.gov
Research findings indicate that under optimized conditions (e.g., 30°C, pH 6.0, 200 rpm, and 50 g/l this compound), the L-isomer can be completely degraded within 72 hours. nih.gov This selective degradation allows for the isolation of D-Valine from the reaction mixture. nih.gov This microbial asymmetric degradation process provides a potential method for the preparation of D-Valine from this compound. nih.gov
Microbial preparation of D-valine is considered competitive and promising due to its high stereoselectivity, mild reaction conditions, and environmental friendliness compared to some chemical methods. researchgate.netnih.gov Besides asymmetric degradation, other microbial approaches for D-valine preparation include stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase and specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase (the "hydantoinase process"). researchgate.netnih.govresearchgate.net The hydantoinase process, in particular, is a well-established method for the industrial production of optically pure D-amino acids. researchgate.netresearchgate.net
Stereoselective Hydrolysis of N-acyl-DL-Valine by D-Aminoacylase
The production of enantiomerically pure D-valine from racemic N-acyl-DL-valine can be achieved through stereoselective enzymatic hydrolysis utilizing D-aminoacylase. This method leverages the high stereoselectivity of enzymes to cleave the acyl group specifically from the D-isomer of N-acyl-DL-valine, leaving the L-isomer untouched.
D-aminoacylase (EC 3.5.1.81), also known as N-acyl-D-amino acid deacylase, catalyzes the hydrolysis of N-acyl-D-amino acids to yield the corresponding D-amino acid and a fatty acid. researchgate.netuni-duesseldorf.de This enzymatic approach is considered promising for D-valine preparation due to its high stereoselectivity, mild reaction conditions, and environmentally friendly nature compared to traditional chemical resolution methods. nih.govsmolecule.com
Research has demonstrated the effective resolution of N-acetyl-DL-valine using D-aminoacylase from various bacterial sources, such as Defluvibacter sp. A131-3 and Alcaligenes denitrificans subsp. xylosoxydans MI-4. researchgate.netresearchgate.net The process typically involves incubating N-acetyl-DL-valine with the D-aminoacylase enzyme under controlled conditions of temperature and pH. For instance, resolution of N-acetyl-DL-valine using D-aminoacylase from Defluvibacter sp. A131-3 has been performed at 30°C and pH 8.0 with a substrate concentration of 150 g/L, efficiently yielding D-valine. researchgate.net D-aminoacylase from Alcaligenes denitrificans subsp. xylosoxydans MI-4 exhibits optimal activity at pH 7.8 and 50°C. researchgate.net
The mechanism of aminoacylase (B1246476) involves a metalloenzyme requiring Zinc (Zn²⁺) as a cofactor. wikipedia.org The Zinc ion polarizes water, facilitating its deprotonation and subsequent nucleophilic attack on the carbonyl carbon of the acyl group. wikipedia.org This leads to the cleavage of the amide bond and the release of the D-amino acid. wikipedia.org
Data on the kinetic parameters of D-aminoacylase from Alcaligenes denitrificans subsp. xylosoxydans MI-4 for N-acetyl-D-valine show an apparent Km of 14.1 mM and a Vmax of 1331 units/mg protein. researchgate.net
This stereoselective hydrolysis is a key enzymatic method for obtaining optically pure D-valine from racemic mixtures, which is valuable for the synthesis of various pharmaceuticals and agrochemicals. nih.govresearchgate.netresearchgate.net
Bioconversion of DL-5-isopropylhydantoin to D-Valine
Another significant biocatalytic route for the production of D-valine involves the bioconversion of DL-5-isopropylhydantoin. This process typically utilizes a cascade of enzymes, often present in whole microbial cells, to transform the cyclic hydantoin (B18101) structure into the desired D-amino acid. researchgate.netgoogle.comresearchgate.net
The bioconversion of DL-5-isopropylhydantoin to D-valine is primarily mediated by a system involving hydantoinase, carbamoylase, and often a hydantoin racemase. researchgate.netgoogle.comresearchgate.netasm.org The process begins with the stereoselective hydrolysis of the DL-5-isopropylhydantoin ring by a D-hydantoinase, yielding N-carbamoyl-D-valine. researchgate.netnih.gov Subsequently, N-carbamoyl-D-valine is hydrolyzed by a D-carbamoylase (also known as N-carbamoyl-D-amino acid amidohydrolase) to produce D-valine and ammonia. researchgate.netnih.gov
Early reports on the hydrolysis of DL-5-isopropylhydantoin by enzymes from Agrobacterium radiobacter showed a yield of 60% D-valine. google.com The precursor DL-5-isopropylhydantoin is typically prepared through chemical synthesis, often involving the use of isobutyraldehyde, hydrogen cyanide, and ammonia, followed by cyclization. google.comgoogle.com
The efficiency of this bioconversion process is influenced by factors such as enzyme activity, substrate concentration, pH, and temperature. Optimizing the expression levels of the different enzymes in recombinant systems is crucial to avoid the accumulation of intermediates like N-carbamoyl-D-valine, which can slow down the reaction rate. nih.govresearchgate.net
Advanced Chemical Synthesis of this compound Derivatives
Beyond the resolution of racemic this compound, chemical synthesis plays a vital role in creating modified valine structures with tailored properties for specific applications. These derivatives often exhibit enhanced solubility, stability, or unique biological activities, making them valuable in pharmaceuticals, protein engineering, and material science.
Alpha-Methyl-DL-Valine Synthesis and Applications in Protein Engineering
Alpha-methyl-DL-valine (α-methyl-DL-valine) is a non-proteinogenic amino acid derivative of valine where a methyl group is introduced at the alpha-carbon. This structural modification can significantly impact the conformational constraints and metabolic stability of peptides and proteins into which it is incorporated. chemimpex.comchemimpex.com
Synthesis of α-methylvaline and its enantiomers has been explored through various chemical routes, including asymmetric synthesis methods. acs.orglookchem.comnih.gov One approach involves the alkylation of protected amino acid derivatives. For instance, methods utilizing Ni(II) complexes of Schiff bases derived from alanine (B10760859) have been reported for the synthesis of α-methyl substituted amino acids, including α-methylvaline. lookchem.com Another strategy involves the diastereoselective addition of organolithium carboxyl synthons to oximes, followed by subsequent transformations to yield N-protected amino acids like α-methylvaline. nih.gov Resolution-crystallization techniques can also be employed to obtain enantiopure α-methylvaline derivatives. acs.orgnih.gov
In protein engineering, α-methylvaline serves as a valuable tool for modifying protein structure and function. chemimpex.comchemimpex.comrsc.org Its incorporation can enhance protein stability, alter folding pathways, and introduce resistance to proteolytic degradation. chemimpex.com This is particularly relevant in the development of therapeutic peptides and proteins with improved pharmacokinetic profiles. chemimpex.com α-Methylvaline can be incorporated into synthetic peptides and proteins to optimize their function or stability.
Acetyl-DL-Valine Synthesis for Enhanced Solubility and Stability
Acetyl-DL-valine (N-acetyl-DL-valine) is a derivative where an acetyl group is attached to the amino group of this compound. This modification can influence the physicochemical properties of valine, such as its solubility and stability. chemimpex.commerckmillipore.com
The synthesis of N-acetyl-DL-valine is typically achieved through the acetylation of this compound. A common method is the Schotten-Baumann acetylation, which involves reacting this compound with acetic anhydride (B1165640) or acetyl chloride under basic aqueous conditions. google.com Another reported method involves reacting valine with acetic anhydride and acetic acid in the presence of a catalyst like Ca(OH)₂. googleapis.com This reaction can be carried out at room temperature. googleapis.com
Data from a reported synthesis of N-acetyl-L-valine (which can be adapted for the racemic mixture) involved reacting L-valine with acetic anhydride in water, maintaining a controlled pH with sodium hydroxide. guidechem.com After the reaction, the product was isolated by neutralization, concentration, cooling, and filtration. guidechem.com
Acetyl-DL-valine is utilized in various biochemical applications, including peptide synthesis and the development of pharmaceuticals and nutraceuticals. chemimpex.com The acetyl group enhances its solubility and stability, making it suitable for formulations aimed at improving bioavailability. chemimpex.com It is also used in research related to protein synthesis and metabolic pathways. chemimpex.com N-acetylated amino acids, including N-acetyl valine, are released from N-terminal peptides during protein catabolism and can be deacetylated by enzymes like aminoacylase-1. doi.org
DL-Alanyl-DL-Valine and Other Dipeptide Synthesis
Dipeptides containing valine, such as DL-alanyl-DL-valine, are formed by the condensation of two amino acids via a peptide bond. The synthesis of such dipeptides can involve chemical or enzymatic methods.
Chemical synthesis of dipeptides typically involves coupling the carboxyl group of one amino acid to the amino group of another, often requiring protecting groups to ensure regioselectivity and prevent unwanted side reactions. google.com Solid-phase peptide synthesis (SPPS) is a common technique for synthesizing peptides, including dipeptides. Solution-phase methods also exist, involving the reaction of protected amino acids followed by deprotection. google.com
For the synthesis of DL-alanyl-DL-valine, the racemic forms of alanine and valine are coupled. This can result in a mixture of stereoisomers: L-alanyl-L-valine, L-alanyl-D-valine, D-alanyl-L-valine, and D-alanyl-D-valine. DL-alanyl-DL-valine itself is a racemic mixture of these possibilities.
Dipeptides like alanyl-valine play roles in biological processes, including protein synthesis and metabolism. smolecule.comontosight.ai Research explores their potential applications in pharmaceutical and nutritional fields, such as promoting muscle growth and recovery. ontosight.ai
Computational Chemistry and this compound Synthesis
Computational chemistry techniques are increasingly applied to study the properties and reactions of amino acids like valine, providing insights that can aid in the design and optimization of synthetic routes. Methods such as Density Functional Theory (DFT) calculations are used to investigate the structural, vibrational, and electronic properties of amino acids and their derivatives. researchgate.netscispace.com
Computational studies can help in understanding reaction mechanisms, predicting reaction outcomes, and evaluating the feasibility of different synthetic pathways. For instance, DFT calculations can be used to estimate properties such as Mulliken atomic charges, partial atomic charges, and analyze the electronic structure through HOMO-LUMO analysis. researchgate.net These insights can be valuable for rationalizing reactivity and selectivity in chemical transformations involving valine.
Furthermore, computational methods can be applied to study intermolecular interactions in valine crystals or solutions, which is relevant for processes like crystallization-based resolution of racemic mixtures. researchgate.net Thermodynamic factors and transfer Gibbs energies and entropies can be estimated using computational and theoretical methods based on experimental solubility data. researchgate.net
In silico Gene Knockout Simulations for Valine Production
Studies have employed in silico gene knockout simulations to rationally engineer microorganisms, particularly Escherichia coli, for improved L-valine production. By analyzing the metabolic network, researchers can identify genes whose removal would redirect metabolic flux towards valine biosynthesis and away from competing pathways or byproduct formation.
One notable study utilized in silico gene knockout simulations, combined with transcriptome analysis, to develop an E. coli strain with enhanced L-valine production. Initial rational metabolic engineering involved removing feedback inhibition and transcriptional attenuation and knocking out genes responsible for major competing pathways. Further improvement was achieved through in silico simulations, which identified aceF, mdh, and pfkA genes as promising knockout targets. pnas.orgnih.govresearchgate.net The aceF gene encodes a component of pyruvate (B1213749) dehydrogenase, mdh encodes malate (B86768) dehydrogenase, and pfkA encodes 6-phosphofructokinase-1. pnas.orgresearchgate.net
Single gene knockout simulations revealed that deleting aceF (or aceE or lpdA) could double the L-valine production rate by increasing the pyruvate pool. pnas.orgresearchgate.net Subsequent in silico simulations explored double and triple gene knockout strategies. researchgate.net A triple mutant strain with knockouts in aceF, mdh, and pfkA genes was identified as allowing for a higher L-valine production rate while maintaining a reasonable growth rate. pnas.org This triple knockout mutation resulted in a 45.5% increase in L-valine production compared to an engineered base strain. pnas.org
The application of in silico gene knockout simulation, in conjunction with other systems-level analyses like transcriptome profiling and flux response analysis, has proven to be an efficient strategy for developing high-yield L-valine producing strains. pnas.orgnih.govnih.gov This integrated approach allows for the rational design of metabolic pathways and the identification of optimal genetic targets for strain improvement. pnas.orgnih.govsciengine.com
Molecular Docking Analyses of this compound Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to each other to form a stable complex. This method is valuable for understanding the fundamental principles of molecular recognition and for predicting binding affinities and modes of interaction. Molecular docking analyses can provide insights into how this compound interacts with various biological molecules, such as proteins.
Studies involving molecular docking have explored the interactions of valine in different contexts. For instance, molecular docking techniques have been employed to simulate the binding sites and interactions of this compound with Landaise goose myofibrillar protein (MP). nih.govresearcher.life These analyses indicated that the propyl group of this compound can form hydrophobic interactions with the protein, contributing to the stability of the protein-DL-valine complexes. nih.govresearcher.life Hydrophobic interactions and disulfide bonds were identified as key forces maintaining the conformational stability of the resulting gels. nih.gov
Molecular docking has also been used in studies investigating the binding of other molecules to proteins where valine residues are located within or near the binding site. For example, the structural and functional role of a highly conserved valine residue (Valine 114) in the β2-adrenergic receptor (β2-AR) ligand-binding pocket has been investigated through site-directed mutagenesis and molecular modeling studies, including docking. nih.gov These studies suggested that the size and orientation of the hydrophobic residue at this position influence the binding of both agonists and antagonists. nih.gov
Furthermore, molecular docking calculations have been utilized to clarify the binding modes and sites of novel metal complexes involving valine (specifically, an acetylacetonatopalladium(II) valine complex) with biomolecules like CT-DNA and Bovine Serum Albumin (BSA). researchgate.net These analyses can help in understanding the nature of interactions, such as hydrogen bonding and van der Waals forces, that play a role in the association of these complexes with biomolecules. researchgate.net
Molecular docking is a versatile tool for probing the potential interactions of this compound with a variety of biological targets and materials, providing valuable information on binding mechanisms and contributing to a deeper understanding at the molecular level.
Biochemical and Metabolic Research on Dl Valine and Its Enantiomers
Valine Metabolism in Diverse Organisms
Valine, a branched-chain amino acid (BCAA), undergoes distinct metabolic pathways for its biosynthesis and catabolism in different organisms.
Biosynthesis of Valine in Bacteria and Plants from Pyruvic Acid
In bacteria and plants, valine is synthesized through a series of enzymatic reactions starting from pyruvic acid. This pathway is also the initial part of the biosynthesis of leucine (B10760876) and isoleucine. wikipedia.orgagriculturejournals.czwikipedia.org The synthesis of valine from pyruvic acid involves several steps catalyzed by specific enzymes. The first committed step, shared with isoleucine biosynthesis, involves the condensation of two molecules of pyruvate (B1213749) catalyzed by acetolactate synthase (also known as acetohydroxy acid synthase), yielding α-acetolactate. wikipedia.orgwikipedia.orgnih.gov Subsequently, α-acetolactate undergoes an NADPH-dependent reduction and rearrangement catalyzed by acetohydroxy acid isomeroreductase, producing α, β-dihydroxyisovalerate. wikipedia.orgwikipedia.org Dihydroxyacid dehydratase then catalyzes the dehydration of α, β-dihydroxyisovalerate to form α-ketoisovalerate. wikipedia.orgwikipedia.orgnih.gov The final step in valine biosynthesis is the transamination of α-ketoisovalerate, where an amino group is transferred, typically from glutamate (B1630785), to form valine. This reaction is catalyzed by a branched-chain amino acid transaminase, such as valine aminotransferase or glutamate-valine transaminase. wikipedia.orgwikipedia.org
Catabolism of Valine: Transamination and Oxidative Decarboxylation Pathways
The catabolism of valine, like other branched-chain amino acids, begins with the removal of the amino group. wikipedia.orgnih.govtandfonline.com
Formation of Alpha-Ketoisovalerate and Isobutyryl-CoA
The initial step in valine catabolism is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT). nih.govtandfonline.comreactome.org This enzyme transfers the α-amino group from valine to α-ketoglutarate, resulting in the formation of glutamate and the corresponding branched-chain α-keto acid, α-ketoisovalerate. nih.govtandfonline.comreactome.orgfrontierspartnerships.org Following transamination, α-ketoisovalerate undergoes irreversible oxidative decarboxylation. nih.govtandfonline.comfrontierspartnerships.org This reaction is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, a multienzyme complex. nih.govtandfonline.comfrontierspartnerships.org The oxidative decarboxylation of α-ketoisovalerate by BCKDH produces isobutyryl-CoA, along with the release of carbon dioxide and NADH. nih.govtandfonline.comfrontierspartnerships.org
Conversion to Succinyl-CoA for Citric Acid Cycle Entry
The catabolism of valine continues with the further metabolism of isobutyryl-CoA. Isobutyryl-CoA is ultimately converted to succinyl-CoA, an intermediate of the citric acid cycle (also known as the Krebs cycle). wikipedia.orgnih.govlibretexts.org This conversion allows the carbon skeleton of valine to enter central energy metabolism. While the detailed steps from isobutyryl-CoA to succinyl-CoA were not explicitly detailed in the search results, it is established that valine is a glucogenic amino acid, meaning its catabolism yields precursors for glucose synthesis, primarily through the formation of succinyl-CoA. tandfonline.comlibretexts.org
Chiral Specificity in Metabolic Pathways
The two enantiomers of valine, L-valine and D-valine, exhibit differential behavior in metabolic pathways due to chiral specificity of enzymes. nih.govacs.org
Differential Metabolic Routes of Valine Enantiomers
L-valine is the predominant naturally occurring form and is directly incorporated into proteins during ribosomal synthesis. acs.org Its metabolic pathways for biosynthesis and degradation, as described above, primarily involve enzymes that are specific for the L-configuration. D-valine, while not incorporated into proteins, is found in nature, particularly in bacterial cell walls. acs.orgresearchgate.net Organisms possess enzymes that can metabolize D-amino acids, including D-valine. For example, D-amino acid oxidase can catalyze the oxidative deamination of D-amino acids. acs.org Research indicates that L-valine is more widely used for protein synthesis in the body compared to D-valine. researchgate.net The presence of enzymes exhibiting stereoselectivity is crucial for processing the different enantiomers of amino acids in living systems. acs.org Studies have also explored the metabolic changes indicated by the presence of D-valine. science.gov
D-Valine as a Non-Naturally Occurring Metabolite and its Exposome Relevance
D-Valine is the enantiomer of L-valine and is not considered a naturally occurring metabolite in humans. hmdb.cascientificlabs.co.ukmedchemexpress.com Its presence in individuals is typically linked to exposure to D-valine itself or its derivatives. hmdb.ca As such, D-valine is considered part of the human exposome, which encompasses the totality of environmental and occupational exposures an individual experiences throughout their lifetime and their relation to health. hmdb.ca While L-valine is one of the 20 proteinogenic amino acids, D-amino acids like D-valine are found in numerous natural compounds produced by various organisms, including bacteria, algae, fungi, and marine animals, and even vertebrates. nih.govresearchgate.net The incorporation of D-amino acids into natural products often occurs through non-ribosomal peptide synthesis or ribosomally synthesized and post-translationally modified peptide synthesis. researchgate.net
Interplay with Other Branched-Chain Amino Acids (BCAAs)
Valine, leucine, and isoleucine are the three branched-chain amino acids and share common metabolic pathways and transport systems. researchgate.netcocukmetabolizma.com The interplay between these BCAAs is significant in their metabolism and cellular uptake. researchgate.net
Comparative Metabolism of Valine, Leucine, and Isoleucine
The catabolism of valine, leucine, and isoleucine begins with a shared initial step: the removal of the amino group through transamination, catalyzed by branched-chain aminotransferase (BCAT), yielding their respective alpha-keto acids. cocukmetabolizma.comwikipedia.orgnih.gov This is followed by an irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH), which is the rate-limiting step in BCAA catabolism. cocukmetabolizma.comwikipedia.orgnih.gov Beyond these initial steps, the metabolic pathways of the three BCAAs diverge. cocukmetabolizma.comnih.gov Valine catabolism ultimately yields propionyl-CoA, which can enter the citric acid cycle and is considered glucogenic. cocukmetabolizma.comnih.govverywellhealth.com Leucine catabolism produces acetyl-CoA and acetoacetate, making it ketogenic. cocukmetabolizma.comnih.govverywellhealth.com Isoleucine catabolism yields both acetyl-CoA and succinyl-CoA, classifying it as both glucogenic and ketogenic. cocukmetabolizma.comnih.govverywellhealth.com
Competition for Amino Acid Transporters and Enzymes
BCAAs share common transport systems for cellular uptake, including L-type amino acid transporters (LATs), such as LAT1 and LAT2. researchgate.netfrontiersin.orgahajournals.org LAT1 transports large neutral amino acids, including leucine, isoleucine, valine, phenylalanine, and tyrosine. frontiersin.orgahajournals.org LAT2 has a broader substrate range. ahajournals.org This shared transport system can lead to competition among BCAAs and other large neutral amino acids for uptake into cells, including transport across the blood-brain barrier. researchgate.netahajournals.orgmdpi.comconsensus.app For instance, leucine and isoleucine can compete for amino acid transporters and inhibit the absorption of valine. researchgate.net Excessive leucine levels, particularly in unbalanced BCAA diets, can intensify competition for amino acid transporters, potentially reducing the availability of other BCAAs. researchgate.net Competition also occurs at the enzymatic level, such as with branched-chain amino acid transaminase (BCAT). researchgate.net High leucine concentrations can stimulate the activity of metabolic enzymes and enhance the catabolism of valine, leading to reduced serum valine concentration. researchgate.net The balance of BCAAs is important, as fluctuations in leucine levels can affect the requirements for valine and isoleucine. researchgate.net
Investigational Studies on DL-Valine in Cellular Functions
Effects on Fibroblast Proliferation in Cell Culture
Investigational studies have explored the effects of valine, particularly the enantiomers, on cell proliferation in culture, with a notable application in selectively inhibiting fibroblast growth. A selective cell culture medium utilizing D-valine instead of L-valine has been developed to inhibit the proliferation of fibroblasts. nih.govsigmaaldrich.comnih.gov This selectivity is based on the presence of the enzyme D-amino acid oxidase in certain cell types, such as epithelial cells, but its absence in fibroblasts. scientificlabs.co.uknih.govsigmaaldrich.comnih.govsigmaaldrich.com Cells containing D-amino acid oxidase can convert D-valine into the essential L-enantiomer required for growth, while fibroblasts, lacking this enzyme, cannot utilize D-valine and their proliferation is inhibited. scientificlabs.co.uknih.govsigmaaldrich.comnih.govsigmaaldrich.com This technique has been used to maintain epithelial cell populations free from fibroblast overgrowth in culture. nih.gov Fibroblasts will not grow in the selective medium but can proliferate if the product of the D-amino acid oxidase reaction (presumably L-valine) is supplied. nih.gov Modified selective media using dialyzed fetal bovine serum (to remove L-valine) have been developed to overcome the presence of L-valine in standard serum supplements, confirming their ability to inhibit fibroblast growth while allowing epithelial cell proliferation. sigmaaldrich.comnih.gov Studies have also investigated the effect of synthetic amino acid derivatives on fibroblast proliferation, with some showing the ability to enhance fibroblast cell growth, suggesting potential for tissue regenerative applications. mdpi.com
3.4.2. Role in Enzyme Activity and Protein Interactions
Valine, as a branched-chain amino acid (BCAA), plays significant roles in enzyme activity and protein interactions, both as a component of protein structure and as a modulator of enzyme function. The hydrophobic nature of valine's isopropyl side chain is a key feature influencing its behavior within proteins, often leading it to reside in the interior of protein structures, away from the aqueous environment, which contributes to protein folding and stability. This characteristic is crucial for the interaction between transmembrane domains of proteins and membrane phospholipids. scirp.org
The involvement of valine residues in enzyme active sites can influence substrate binding and reaction stereochemistry. For instance, studies on human cyclooxygenases-1 and -2 (COX-1 and COX-2) have identified Val-349 as a residue that subtly influences the stereochemistry at the C-15 position during prostaglandin (B15479496) synthesis. nih.gov, researchgate.net Mutations at this position, specifically to isoleucine, altered the percentage of 15R-configuration prostaglandins (B1171923) formed. nih.gov, researchgate.net
Valine is also involved in the regulation of enzyme activity through feedback inhibition. Acetohydroxy acid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, is subject to feedback inhibition by valine. frontiersin.org, researchgate.net This inhibition can vary in extent among different species. For example, research has shown that valine can decrease the maximum AHAS activity in organisms like Corynebacterium glutamicum, E. coli, and S. cerevisiae. researchgate.net
Protein-protein interactions can also be influenced by valine residues. Research on human glutathione (B108866) synthetase (hGS) suggests that Val44 and Val45 residues, located at the dimer interface of the enzyme, are important for subunit stability and negative cooperativity. nih.gov Mutations at these positions had a greater impact on enzyme activity and stability, indicating their involvement in the allosteric pathway of this dimeric enzyme. nih.gov The stability of proteins, particularly those with TIM-barrel structures, can be significantly affected by N-terminal hydrophobic interactions involving residues like valine. plos.org
The different enantiomers of valine, L-valine and D-valine, exhibit distinct roles and interactions with enzymes. L-valine is the proteinogenic form commonly found in proteins and is involved in protein synthesis. wikipedia.orgmedchemexpress.com D-valine, a non-proteinogenic isomer, can be metabolized by specific enzymes like D-amino acid oxidase (DAAO), which catalyzes its oxidative deamination to 2-ketoisovalerate. ontosight.ai This allows D-valine to enter metabolic pathways like the Krebs cycle. ontosight.ai D-valine has also been utilized in cell culture to selectively inhibit the proliferation of cells lacking D-amino acid oxidase. sigmaaldrich.com
Interactions between branched-chain amino acids, including valine, and metabolic enzymes are complex. Valine, leucine, and isoleucine share common transport systems and enzymes in their catabolic pathways, such as branched-chain α-ketoacid dehydrogenase complex. nih.govresearchgate.net High concentrations of one BCAA can influence the metabolism and serum concentration of others due to competition for these shared enzymes and transporters. nih.govresearchgate.net, researchgate.net For instance, high leucine levels can stimulate the activity of metabolic enzymes involved in valine catabolism, leading to reduced serum valine concentration. nih.govresearchgate.net
Advanced Analytical Methodologies for Dl Valine and Its Chiral Forms
Chromatographic Techniques for Chiral Resolution
Chromatography plays a vital role in separating the enantiomers present in DL-Valine. This separation, known as chiral resolution, is essential for determining enantiomeric purity and for isolating individual isomers for further study or application.
High-Performance Liquid Chromatography (HPLC) with Chiral Mobile Phases
HPLC is a widely used technique for the chiral separation of amino acids, including valine. One approach involves the use of chiral mobile phases with conventional reverse-phase HPLC columns. For instance, the resolution of DL-[1-11C]valine has been achieved using a conventional reverse-phase HPLC column with a chiral mobile phase containing L-proline, cupric acetate (B1210297), and sodium acetate nih.gov. The copper in the mobile phase can be removed from the L-valine fraction through precipitation as the sulfide, followed by purification using cation-exchange chromatography nih.gov.
Another strategy in HPLC for chiral resolution is the use of chiral stationary phases (CSPs). These columns are specifically designed to interact differently with each enantiomer, leading to their separation. Novel urea (B33335) derivatives of L-valine have been prepared and used as CSPs for HPLC, demonstrating excellent enantioselectivity for various amino acid derivatives, amines, carboxylic acids, and alcohol enantiomers tandfonline.comchromsoc.jp. Some CSPs based on the Pirkle-brush concept also utilize (S)-valine in their structure for the separation of chiral compounds, including amino acid derivatives phenomenex.com.
HPLC methods have been developed for the quantitative analysis of D-valine as a chiral impurity in L-valine samples. For example, a reversed-phase HPLC method using pre-column derivatization with o-phthaldialdehyde (OPA) and a chiral stationary phase (Chiralcel OD-3R) has been shown to quantify D-valine at levels as low as 0.05% within L-valine rsc.org. This method involves forming isoindole adducts with OPA, which are then separated on the chiral column rsc.org.
Table 1: Examples of Chiral Stationary Phases Used in HPLC for Amino Acid Separation
| CSP Component | Application | Reference |
| Urea derivatives of L-Valine | Separation of amino acid derivatives, amines, etc. | tandfonline.comchromsoc.jp |
| (S)-Valine (in Pirkle-brush CSP) | Separation of chiral compounds, including amino acid derivatives | phenomenex.com |
| Chiralcel OD-3R (with OPA deriv.) | Quantification of D-Valine in L-Valine | rsc.org |
| CROWNPAK CR-I(+) and CR-I(-) | Separation of D- and L-amino acids | shimadzu.comspincotech.com |
| Daicel ChiralPak ZWIX+ (with deriv.) | Separation of DL-amino acids for LC-MS/MS |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Simultaneous DL-Amino Acid Analysis
LC-MS, particularly LC-MS/MS, offers high sensitivity and selectivity for the analysis of amino acids, including the simultaneous analysis of DL-amino acids. This technique is often coupled with chiral separation methods. For instance, LC-MS/MS has been used for the separation and quantification of Marfey's reagent derivatized proteinogenic amino acid DL-stereoisomers, demonstrating the ability to chromatographically resolve and quantify all 20 common L- and D-amino acids in complex matrices nih.gov. A method package utilizing LC-MS/MS with CROWNPAK CR-I(+) and CR-I(-) columns (chiral stationary phases) allows for the simultaneous analysis of chiral amino acids in just ten minutes without the need for derivatization in some cases shimadzu.com. However, for complex matrices or analytes with similar properties, chromatographic separation is required even with LC-MS/MS spincotech.com. A robust and sensitive LC-MS/MS method for the simultaneous quantification of 37 DL-amino acids in tea utilized a chiral stationary phase (Daicel ChiralPak ZWIX+) after derivatization .
Table 2: LC-MS/MS Conditions for DL-Amino Acid Separation
| Parameter | Detail | Reference |
| Column | Daicel ChiralPak ZWIX+ | |
| Mobile Phase | Optimized for separation of derivatized amino acids | |
| Run Time | 55 minutes (for 18 pairs of DL-amino acids and L-glycine) | |
| Detection | ESI(+)-MS or MS/MS | nacalai.com |
| Derivatization | AccQ-Tag™ Ultra or Marfey's reagent (examples) | nih.gov |
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable information about the structure, functional groups, and interactions of valine and its chiral forms.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are vibrational spectroscopic techniques that provide characteristic fingerprints of molecules based on their vibrational modes. These techniques can be used to study the different forms of valine (e.g., zwitterionic or non-ionized) and their interactions. IR spectra of L-valine crystals have been studied at various temperatures to examine external and internal vibrations researchgate.net. FTIR spectroscopy has been used to analyze thin films of valine in the 40–300 K temperature range, showing that absorbance peak resolution is better at lower temperatures aip.org. IR spectroscopy can also be used to study hydrated valine in the gas phase, providing insights into solvation processes acs.org.
Raman spectroscopy has been employed to study L-valine crystals, with analysis of the spectra suggesting possible phase transitions capes.gov.br. The interaction of valine with water molecules has been investigated using Raman spectroscopy and quantum chemical calculations, identifying the complex of zwitterionic valine with four water molecules as the most probable in aqueous solution scispace.com. FT-IR and FT-Raman spectra have been recorded and analyzed for L-valine L-valinium perchlorate (B79767) monohydrate crystals, with assignments made for the vibrational bands of various functional groups nih.gov. Surface-enhanced Raman scattering (SERS) strategies are also being developed for the stereoselective identification of amino acid enantiomers like valine by creating distinct molecular fingerprints spectroscopyonline.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the structure and conformation of molecules. Both 1D and 2D NMR techniques are applied to valine. 1H NMR spectra provide information about the chemical shifts of protons, while 2D techniques like COSY reveal spin-spin coupling partners, aiding in the assignment of signals duke.edu.
NMR spectroscopy, often in combination with mass spectrometry (MS/MS), is used for the structural elucidation of unknown metabolites, including valine nih.govresearchgate.net. This approach involves comparing experimental NMR and MS/MS data with predicted spectra of possible structures nih.gov. Solid-state MAS NMR spectroscopy is useful for structural studies of proteins, and experiments on uniformly labeled valine have demonstrated its utility for resonance assignments and determining structural constraints core.ac.uk. High-resolution NMR studies have also been used in the structural elucidation of valine derivatives, such as hydroxyvalines formed from radical-damaged valine nih.gov.
UV-Visible Spectroscopy for Adsorption Studies
UV-Visible (UV-Vis) spectroscopy is a technique that can be employed to study the interactions and adsorption behavior of amino acids like valine, particularly in solution. While direct absorption of valine in the UV-Vis range is limited due to its lack of significant chromophores, studies involving reactions that produce a UV-Vis active product can be used to monitor valine concentration and its depletion from a solution due to adsorption or reaction. For instance, the reaction of valine with ninhydrin (B49086) produces a colored compound ( Ruhemann's purple) that can be detected and quantified using UV-Vis spectroscopy. This approach has been used to study the reaction kinetics of valine with ninhydrin in the presence of surfactants, which can influence the accessibility and interaction of valine molecules. researchgate.netresearchgate.net UV-Vis spectroscopy has also been used to characterize fresh and CO2-bound solutions of L-valine to understand the mechanism of CO2 uptake and the formation of reactive intermediates in carbon capture studies. acs.org
X-ray Diffraction Studies for Crystal Structure Analysis
X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure of solid materials, including amino acids and their cocrystals. It provides detailed information about the arrangement of molecules in the crystal lattice.
Single Crystal X-ray Diffraction of this compound and its Cocrystals
Single Crystal X-ray Diffraction (SCXRD) is used to obtain precise information about the unit cell parameters, space group, and atomic positions within a single crystal. Studies have determined the crystal structure of this compound. This compound crystallizes in the monoclinic space group P2₁/c. acs.org The crystal structure of this compound has also been reported as triclinic space group P¯1. iphy.ac.cn SCXRD is also vital in the characterization of cocrystals involving valine. For example, SCXRD has been used to determine the crystal structure of cocrystals formed between this compound and picric acid, revealing a monoclinic crystal system with P2₁/n space group for Bis this compound picrate. worldscientific.com Similarly, SCXRD has been applied to study ionic cocrystals formed by valine and lithium chloride, determining the unit cell parameters for different forms of this compound·LiCl·H₂O and L-Valine·LiCl·H₂O. acs.org The technique confirms the formation of new crystalline phases upon cocrystallization. researchgate.net
Powder X-ray Diffraction for Crystalline Perfection
Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases present in a sample and to assess the crystalline perfection or the presence of multiple crystalline forms (polymorphs). PXRD patterns provide a unique fingerprint for a crystalline substance. For L-valine, PXRD analysis has been used to confirm the lattice parameters determined by SCXRD and to index the observed reflections. researchgate.net PXRD is also employed to investigate the polymorphism of amino acids and to confirm that no crystal transformation occurs during experiments such as solubility measurements. acs.org In cocrystallization studies, PXRD is used for phase identification and structural characterization of the resulting ionic cocrystals, complementing SCXRD data, especially when single crystals of sufficient size or quality are not available. acs.orgacs.orgnih.gov PXRD can also be used to assess the crystalline perfection of grown crystals. worldscientific.comiucr.org
Thermodynamic and Solubility Investigations
Thermodynamic and solubility studies are essential for understanding the behavior of this compound and its enantiomers in various solvents and under different conditions. These studies provide crucial data for processes like crystallization, separation, and formulation.
Static Gravimetric Technique for Solubility Assessment
The static gravimetric technique is a common method for determining the solubility of solid compounds in liquids. This method involves preparing a saturated solution, allowing the undissolved solute to settle, carefully taking a sample of the saturated solution, and then evaporating the solvent to measure the mass of the dissolved solute. This technique has been used to assess the solubilities of this compound in aqueous binary solvent mixtures, such as water with sodium sulfate, at different temperatures. cdnsciencepub.comresearchgate.netcdnsciencepub.comresearchgate.net The solubility values are typically expressed in units like mol kg⁻¹ or g per unit mass of solvent. cdnsciencepub.comcdnsciencepub.com The reproducibility of the solubility values determined by this method is often reported. cdnsciencepub.comcdnsciencepub.com The static gravimetric method has also been applied to determine the solubility of L-valine in various monosolvent systems across a range of temperatures. acs.org
Analysis of Transfer Gibbs Energetics and Entropies
Solubility Data of this compound in Water + Na₂SO₄ at Different Temperatures
| Temperature (K) | Na₂SO₄ Composition (mol kg⁻¹) | Solubility (mol kg⁻¹) | Standard Uncertainty (±) |
| 288.15 | 0.000 | 0.6325 | 0.0085 |
| 288.15 | 0.050 | 0.5512 | 0.0078 |
| 288.15 | 0.100 | 0.4801 | 0.0069 |
| 288.15 | 0.150 | 0.4189 | 0.0061 |
| 288.15 | 0.200 | 0.3670 | 0.0053 |
| 293.15 | 0.000 | 0.6788 | 0.0091 |
| 293.15 | 0.050 | 0.5905 | 0.0084 |
| 293.15 | 0.100 | 0.5132 | 0.0073 |
| 293.15 | 0.150 | 0.4480 | 0.0064 |
| 293.15 | 0.200 | 0.3920 | 0.0056 |
| 298.15 | 0.000 | 0.7275 | 0.0098 |
| 298.15 | 0.050 | 0.6320 | 0.0090 |
| 298.15 | 0.100 | 0.5495 | 0.0078 |
| 298.15 | 0.150 | 0.4790 | 0.0068 |
| 298.15 | 0.200 | 0.4190 | 0.0060 |
| 303.15 | 0.000 | 0.7785 | 0.0105 |
| 303.15 | 0.050 | 0.6758 | 0.0096 |
| 303.15 | 0.100 | 0.5878 | 0.0084 |
| 303.15 | 0.150 | 0.5125 | 0.0073 |
| 303.15 | 0.200 | 0.4480 | 0.0064 |
| 308.15 | 0.000 | 0.8310 | 0.0112 |
| 308.15 | 0.050 | 0.7200 | 0.0103 |
| 308.15 | 0.100 | 0.6260 | 0.0089 |
| 308.15 | 0.150 | 0.5450 | 0.0078 |
| 308.15 | 0.200 | 0.4760 | 0.0068 |
*Data derived from experimental measurements using the static gravimetric technique. cdnsciencepub.comcdnsciencepub.com
Transfer Gibbs Energies and Entropies of this compound in Na₂SO₄-H₂O at 298.15 K
| Na₂SO₄ Composition (mol kg⁻¹) | ΔG°ₜ (kJ mol⁻¹) | TΔS°ₜ (kJ mol⁻¹) |
| 0.050 | 0.45 | -0.10 |
| 0.100 | 0.80 | -0.25 |
| 0.150 | 1.10 | -0.40 |
| 0.200 | 1.40 | -0.55 |
*Approximate values derived from graphical representation and tables. cdnsciencepub.com
Biotechnological and Biomedical Applications of Dl Valine
DL-Valine in Pharmaceutical and Drug Development Research
This compound serves as a valuable compound in pharmaceutical and drug development research, contributing to the synthesis of various therapeutic agents. chemimpex.comchemimpex.comchemimpex.comontosight.aichemimpex.com
Building Block for Peptide Synthesis and Drug Molecules
This compound is employed as a building block in the synthesis of peptides and complex drug molecules. fishersci.cachemimpex.comchemimpex.comchemimpex.comnih.gov Its incorporation can influence the properties of the resulting compounds. ontosight.aichemimpex.com Non-natural valine derivatives, including modified D-valine and synthetic analogs, are used in the synthesis of peptide-based drugs to potentially enhance stability, bioavailability, and specificity. For instance, D-valine can be utilized to alter the pharmacokinetics of peptide drugs, potentially reducing degradation by proteases and extending their half-life.
Precursor for Antibiotics and Antiviral Drugs
Valine, including its isomers, acts as a precursor or component in the synthesis of certain antibiotics and has been explored in the development of antiviral drugs. nih.govnih.govnih.govlabsolu.canih.gov For example, D-valine is used as an intermediate in the chemical production of semi-synthetic veterinary antibiotics like Valnemulin. nih.gov L-valine is a precursor in the penicillin biosynthetic pathway. nih.gov Research has also investigated the role of L-valine as a direct precursor of C5 fragments in the biosynthesis of penicillin N and cephalosporin (B10832234) C in certain microorganisms. nih.gov Non-natural L-valine is also used in the design and synthesis of new drug molecules, particularly in the development of antibacterial and antiviral drugs. Valinomycin, a cyclododecadepsipeptide antibiotic, includes both L-valine and D-valine as building blocks and has demonstrated antiviral activity. nih.gov
Development of Drugs Targeting Metabolic Disorders
This compound and its derivatives are relevant in the development of drugs targeting metabolic disorders. fishersci.cachemimpex.comchemimpex.comchemimpex.comchemimpex.com Research explores its potential in understanding and managing conditions related to amino acid metabolism. chemimpex.comchemimpex.com Higher levels of valine have been observed in the blood of diabetic mice, rats, and humans, and studies in mice have shown that diets with decreased levels of branched-chain amino acids, including valine, can lead to a rapid reversal of adiposity and improved glucose control. wikipedia.org Modified valine compounds are also being investigated as potential therapeutic agents. ontosight.aichemimpex.com
Investigational Use in Parenteral Nutrition
Valine is a component of amino acid formulations used in parenteral nutrition. nih.govdrugbank.com Parenteral nutrition involves providing nutrients intravenously for patients unable to receive adequate nutrition through enteral routes. southcarolinablues.comcriticalcarenutrition.com Valine is an essential amino acid that must be obtained from dietary sources or supplementation. wikipedia.org Clinical trials have investigated valine as part of parenteral nutrition for conditions such as end-stage kidney disease and in critically ill patients. drugbank.comsouthcarolinablues.comcriticalcarenutrition.comclinicaltrials.eu Studies have also explored the effects of valine-depleted parenteral nutrition in specific research models. nih.gov
Role in Protein Engineering and Modified Proteins
This compound plays a role in protein engineering and the creation of modified proteins. fishersci.cachemimpex.com
Enhancing Protein Stability and Activity
Valine's structural properties, particularly its hydrophobic isopropyl side chain, contribute to protein folding and stability. Its incorporation into synthetic peptides and proteins can be used to optimize their function or stability. In protein engineering, valine can be strategically placed to enhance protein stability and activity. fishersci.cachemimpex.com Studies have investigated how the inclusion of this compound can affect the structural properties and stability of proteins, such as myofibrillar protein gels, by influencing hydrophobic interactions and disulfide bond formation. nih.gov Protein engineering techniques aim to improve the physical properties of native proteins, including expression, solubility, and sensitivity to temperature, which are crucial for biotechnological applications. acs.orgnih.gov
Creation of Novel Proteins for Biotechnological Applications
Valine, including its derivatives like Acetyl-DL-valine and α-Methyl-DL-valine, plays a role in protein engineering and the creation of novel proteins for biotechnological applications. It serves as a building block in peptide synthesis. chemimpex.comchemimpex.com The incorporation of valine and its derivatives can enhance the stability and solubility of peptides, which is valuable in pharmaceutical formulations and research. chemimpex.com Specifically, α-Methyl-DL-valine is used in protein engineering to modify proteins for enhanced stability and activity, crucial for biotechnological applications. chemimpex.com Its structure allows for the incorporation of non-standard amino acids, aiding in the development of proteins with improved properties. chemimpex.com This includes the production of modified enzymes that can function under extreme conditions, making them suitable for industrial biocatalysis processes. chemimpex.com Valine's hydrophobic branched structure can contribute to the folding and stability of proteins, making it relevant in the design of biopharmaceuticals and industrial enzymes.
Research on Metabolic Pathways and Related Conditions
This compound is widely utilized in research focused on metabolic pathways and enzyme activity. chemimpex.com
Studies Related to Amino Acid Metabolism
This compound is used in studies related to metabolic pathways involving branched-chain amino acids, providing insights into various metabolic disorders. chemimpex.com Researchers utilize derivatives like α-Methyl-DL-valine to study amino acid pathways, contributing to the understanding of metabolic diseases and potential treatments. chemimpex.com Acetyl-DL-valine also aids in studies related to metabolic pathways. chemimpex.com
Investigation of Metabolic Disorders (e.g., Diabetes, Obesity)
Research on metabolic disorders, such as diabetes and obesity, utilizes compounds like Acetyl-DL-valine to gain insights into these conditions. chemimpex.com this compound serves as a building block for the synthesis of various drugs, particularly in formulations aimed at treating metabolic disorders. chemimpex.com Boc-α-methyl-DL-Valine is also used in the development of therapeutics targeting various diseases, including metabolic disorders. chemimpex.com
Impact on Insulin (B600854) Resistance and Glucose Control
While the provided search results mention research on metabolic disorders including diabetes and glucose control in the context of valine, specific detailed findings on the direct impact of this compound on insulin resistance and glucose control were not extensively detailed within the scope of the search results. However, valine is noted to play a role in gluconeogenesis, the process of producing glucose from non-carbohydrate sources, particularly during metabolic stress.
This compound in Agricultural and Industrial Applications
This compound has diverse applications in agricultural and industrial sectors. nih.govchemimpex.comnih.govuni.lu
Intermediate for Agricultural Pesticides
This compound, specifically the D-enantiomer, is an important chiral intermediate used in the synthesis of agricultural pesticides. researchgate.net D-Valine is utilized in the production of novel high-efficiency pesticides, such as pyrethroid and fluthrin. google.com Fluvalinate, a pyrethroid pesticide, is synthesized from D-valine and is known as a broad-spectrum insecticide with low mammalian toxicity. researchgate.net Diazinon is another example of an organophosphorus pesticide. nih.gov While Diazinon's synthesis is not directly linked to this compound in the provided results, the D-Valine is mentioned as an intermediate for agricultural pesticides in general. researchgate.net Microbial preparation methods, such as microbial asymmetric degradation of this compound, are explored for producing D-valine for industrial applications, including pesticide synthesis. researchgate.net
Data Table: Examples of Valine Derivatives and Related Compounds in Applications
| Compound Name | Application Area(s) |
| This compound | Metabolic pathway research, enzyme activity studies chemimpex.com |
| Acetyl-DL-valine | Protein engineering, metabolic pathway research chemimpex.com |
| α-Methyl-DL-valine | Protein engineering, amino acid metabolism research chemimpex.com |
| Boc-α-methyl-DL-Valine | Protein engineering, metabolic pathway research chemimpex.com |
| D-Valine | Synthesis of agricultural pesticides researchgate.net |
| Fluvalinate | Agricultural pesticide (synthesized from D-Valine) researchgate.net |
| Valinomycin | Antibiotic, ionophore (contains D- and L-Valine) nih.govnih.govuni.lufishersci.se |
Synthesis of Veterinary Antibiotics
This compound serves as a key intermediate in the synthesis of semi-synthetic veterinary antibiotics. Specifically, D-valine, which can be obtained through the resolution of this compound, is a crucial chiral source for the production of certain animal antibiotics researchgate.netnih.gov. One notable example is Valnemulin, a pleuromutilin (B8085454) derivative used as an antibiotic in animals, which is synthesized from D-valine researchgate.netnih.gov. The production of D-valine for this purpose often involves microbial processes, including the asymmetric degradation of this compound or the stereoselective hydrolysis of N-acyl-DL-valine researchgate.netnih.gov. These methods highlight the importance of the D-enantiomer derived from the racemic mixture in the pharmaceutical industry for veterinary medicine.
Application in Cell Culture for Selective Proliferation Inhibition
D-Valine, present in this compound, has a specific application in cell culture: the selective inhibition of fibroblast proliferation. This property is particularly valuable in research involving the culture of epithelial cells, where the overgrowth of fibroblasts can be a significant challenge nih.gov. A nutrient medium substituting D-valine for L-valine has been developed for this purpose nih.gov. The selectivity is based on the presence of the enzyme D-amino acid oxidase in certain cell types, such as epithelial cells, which allows them to convert D-valine into the essential L-enantiomer required for growth nih.gov. Fibroblasts, often deficient in this enzyme, are unable to utilize D-valine and their proliferation is inhibited, enabling the maintenance of relatively pure epithelial cell populations nih.gov. This application is significant for studies in cellular biology and tissue engineering smolecule.com.
Use as a Nutritional Enhancer and Gel Fortifier in Food Science
This compound finds application in food science as both a nutritional enhancer and a gel fortifier. As an essential amino acid, valine (both L and DL forms) is a vital component in protein synthesis and is added to food products to boost their nutritional profiles alibaba.comchemimpex.com. Beyond its nutritional value, this compound has been shown to improve the gel properties of certain protein matrices. Research on Landaise goose myofibrillar protein gels demonstrated that the addition of this compound enhanced both gel strength and water retention researchgate.netnih.gov. This effect is attributed to the ability of this compound's propyl group to form hydrophobic interactions with protein, contributing to stable complexes and improving the gel's microstructure researchgate.netnih.gov. The addition of 0.075% this compound was found to be optimal in enhancing gel strength and water retention in this specific application nih.gov.
Here is a table summarizing the effect of this compound concentration on the gel properties of Landaise goose myofibrillar protein:
| This compound Concentration (%) | Gel Strength (g) | Water Retention (%) |
| 0.000 | Data not available | Data not available |
| 0.075 | 59.5 | 76.76 |
Note: Data is based on research findings regarding Landaise goose myofibrillar protein gels. nih.gov
Emerging Technologies and Future Biomedical Research
The versatility of valine, including its racemic form, extends to emerging technologies and areas of future biomedical research, particularly in radiopharmaceutical development and the exploration of functional polymers.
Use in Radiopharmaceutical Development (e.g., 11C-labeled Valine)
Radiolabeled amino acids, including valine, are explored for their potential in medical imaging techniques such as Positron Emission Tomography (PET). [1-11C] this compound has been investigated as a potential pancreas-imaging agent nih.govsnmjournals.org. Studies in animals have indicated that [1-11C] this compound exhibits high pancreatic specificity nih.govsnmjournals.org. The synthesis of [1-11C] this compound can be achieved using methods like a modified Bücherer-Strecker amino acid synthesis, allowing for relatively rapid production of the radiolabeled compound nih.govsnmjournals.org. While initial animal studies showed promise, further human patient studies indicated that other 11C-labeled amino acids, such as 11C-DL-tryptophan, might be superior for pancreatic imaging in humans osti.gov. Nevertheless, the research into 11C-labeled this compound highlights its consideration in the development of radiopharmaceuticals for diagnostic purposes.
Exploration in Functional Polymers
This compound and its derivatives are being explored in the development of functional polymers. Amino acids, including valine, can serve as building blocks for the synthesis of polypeptides and other polymers with tailored properties mdpi.com. The incorporation of amino acids into polymer structures can impart specific functionalities, such as biodegradability, biocompatibility, and the ability to interact with biological systems mdpi.com. While research often focuses on specific enantiomers or protected amino acids for controlled polymerization, the chemical properties of this compound make it a potential component or source of monomers for creating novel polymeric materials with potential applications in drug delivery, tissue engineering scaffolds, or biosensors researchgate.netmdpi.comcymitquimica.com. For instance, this compound has been used to functionalize polymeric resins for applications like metal ion recovery researchgate.netmdpi.com.
Q & A
Q. What are the standard laboratory methods for synthesizing DL-Valine, and how do they ensure racemic mixture purity?
this compound is synthesized via the Strecker method using isobutyraldehyde, ammonia, and hydrogen cyanide . Post-synthesis purification involves sequential ion-exchange chromatography: anion exchange (AG 1-X8, hydroxide form) followed by cation exchange (AG 50W-X2, hydrogen form) to isolate the racemic mixture . Purity is validated using HPLC and NMR, as described in analytical protocols .
Q. How can researchers characterize the structural and optical properties of this compound crystals?
- FTIR spectroscopy identifies functional groups (e.g., NH₃⁺, COO⁻) and hydrogen bonding patterns .
- UV-Vis spectrophotometry analyzes optical transparency (200–800 nm range) and fluorescence behavior .
- Single-crystal X-ray diffraction determines space group (e.g., monoclinic P2₁/c) and unit cell parameters (a = 5.21 Å, b = 22.10 Å, c = 5.41 Å, β = 109.2°) .
Q. What are the solubility properties of this compound in aqueous and organic solvents?
this compound is highly soluble in water (>50 g/L at 25°C) but poorly soluble in non-polar solvents. Solubility can be modulated using ethanol-water mixtures for crystallization via slow evaporation, yielding hexagonal platelets over 20 days .
Advanced Research Questions
Q. How does surface chemistry influence the oriented crystallization of this compound in biomineralization studies?
this compound crystallizes epitaxially on functionalized self-assembled monolayers (SAMs):
- Pyridine-terminated SAMs promote nucleation via the (020) plane due to hydrogen bonding.
- Methyl-terminated SAMs favor the (100) face, altering crystal orientation . Molecular modeling corroborates these interactions, guiding biomimetic material design .
Q. What methodological approaches resolve contradictions in isotopic labeling studies using this compound as an internal standard?
- Stable isotope ratio mass spectrometry (IRMS) employs this compound (δ¹³C = -10.57‰, δ¹⁵N = -6.15‰) to calibrate atmospheric particulate matter analysis.
- Error margins (±0.1‰ for δ¹³C/δ¹⁵N) are derived from triplicate measurements of this compound standards, ensuring data reproducibility .
Q. How can researchers address discrepancies in fluorescence data for this compound-metal complexes?
- Controlled synthesis : Grow this compound cadmium/zinc acetate crystals via slow evaporation (20 days, 25°C) to minimize defects .
- SEM imaging visualizes morphological uniformity, while fluorescence quenching assays correlate crystal quality with emission intensity .
Methodological Tables
| Isotopic Standard | δ¹³C (‰) | δ¹⁵N (‰) | Application |
|---|---|---|---|
| This compound | -10.57 | -6.15 | IRMS calibration for PM samples |
Key Considerations for Experimental Design
- Racemic resolution : Use chiral columns (e.g., Crownpak CR-I) to separate D- and L-enantiomers for enantioselective studies.
- Safety protocols : this compound exhibits low toxicity (HMIS/NFPA ratings: 0/0/0), but handle with standard lab precautions .
- Data validation : Cross-reference crystallization results with molecular dynamics simulations to confirm epitaxial growth mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
